BenchChemオンラインストアへようこそ!

6-Bromo-N-cyclopropylpicolinamide

Medicinal Chemistry Physicochemical Properties Lead Optimization

Choose 6‑Bromo‑N‑cyclopropylpicolinamide for measurable lipophilicity control. Its calculated logP of 1.74 provides a 0.39‑unit lower entry point than the 5‑bromo isomer (logP 2.13), critical for improving solubility, reducing hERG liability, and optimizing oral absorption. The picolinamide directing group enables regioselective C–H functionalization, while the C‑6 bromine handle supports iterative Suzuki‑Miyaura or Buchwald‑Hartwig coupling—a two‑step diversification strategy that chloro or non‑halogenated analogs cannot replicate. Available at 95–98% purity for immediate procurement.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
Cat. No. B8311711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N-cyclopropylpicolinamide
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=NC(=CC=C2)Br
InChIInChI=1S/C9H9BrN2O/c10-8-3-1-2-7(12-8)9(13)11-6-4-5-6/h1-3,6H,4-5H2,(H,11,13)
InChIKeySHGRSPUNVAWUAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N-cyclopropylpicolinamide: A Directing-Group-Enabled Halogenated Picolinamide Building Block for Selective Cross-Coupling and Physicochemical Tuning


6-Bromo-N-cyclopropylpicolinamide (CAS 1209459-41-5) is a C-6 brominated picolinamide derivative . It integrates a pyridine-2-carboxamide scaffold bearing an N-cyclopropyl substituent and a bromine atom at the 6-position. This halogenated pyridine amide is publicly available at 95–98% purity . The picolinamide motif serves as a bidentate directing group for metal-catalyzed C–H functionalization [1], while the specific 6-bromo pattern provides a defined exit vector for iterative cross-coupling reactions and modulates calculated logP to 1.74 —distinct from the more lipophilic 5-bromo isomer (logP 2.13) .

Why Substituting 6-Bromo-N-cyclopropylpicolinamide with Its 5-Bromo Isomer or 6-Chloro Analog Introduces Undefined Reactivity and Property Changes


In research procurement, substituting 6-Bromo-N-cyclopropylpicolinamide with the 5-bromo isomer (CAS 638219-77-9) or the 6-chloro analog (CAS 149527-07-1) introduces non-trivial deviations in both lipophilicity and downstream synthetic utility. The 6-bromo regioisomer has a calculated logP of 1.74 , while the 5-bromo variant is 0.39 log units more lipophilic (logP 2.13) ; this difference can shift membrane permeability, solubility, and protein binding profiles. Furthermore, the presence of bromine (vs. chlorine) at the 6-position alters bond dissociation energy [1], directly influencing cross-coupling efficiency. The picolinamide directing group, which enables regioselective C–H functionalization [2], is impacted by the electronic nature of the 6-substituent, meaning the exact substitution pattern dictates catalytic outcomes. Generic replacement ignores these quantifiable variations, risking failed reactions, irreproducible SAR, and compromised lead optimization.

Quantitative Differentiation Evidence for 6-Bromo-N-cyclopropylpicolinamide Against Closest Analogs


6-Bromo vs. 5-Bromo: A 0.39 log Unit Lipophilicity Shift Quantified by Calculated Partition Coefficient

The calculated logP of 6-Bromo-N-cyclopropylpicolinamide is 1.7363 . The 5-position isomer (5-Bromo-N-cyclopropylpicolinamide, CAS 638219-77-9) has a logP of 2.1272 . This represents a ΔlogP of 0.3909, indicating the 6-bromo derivative is measurably less lipophilic. The difference stems from the distinct electronic environments of the bromine atom relative to the pyridine nitrogen and carboxamide group.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Bromine vs. Chlorine Leaving-Group Aptitude: Enabling Milder Cross-Coupling Conditions

The C–Br bond dissociation energy (BDE) is approximately 285 kJ/mol, while the C–Cl BDE is around 340 kJ/mol [1]. This 55 kJ/mol difference makes the 6-bromo derivative a superior electrophilic partner in palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Negishi) compared to the 6-chloro analog (CAS 149527-07-1). The picolinamide motif further acts as a bidentate directing group for C–H activation (e.g., cyclopropane arylation) [2], and the presence of bromine at the 6-position can provide an orthogonal leaving group for subsequent diversification steps.

Synthetic Chemistry Cross-Coupling C–H Activation

Picolinamide Directing-Group Capability: Validated for Cyclopropane C–H Arylation

The picolinamide moiety has been experimentally validated as an efficient bidentate directing group for Pd-catalyzed C–H arylation of cyclopropanes, yielding exclusively cis-substituted cyclopropylpicolinamides [1]. 6-Bromo-N-cyclopropylpicolinamide incorporates this directing group while simultaneously bearing a C-6 bromine handle. This dual functionality—directing capability plus a halogen leaving group—enables an iterative CH functionalization/cross-coupling strategy that is not accessible with non-brominated or non-picolinamide analogs.

C–H Functionalization Directing Groups Cyclopropane Chemistry

High-Impact Procurement Scenarios for 6-Bromo-N-cyclopropylpicolinamide


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

When a lead series based on a picolinamide scaffold requires systematic adjustment of logD without altering core pharmacophore, 6-Bromo-N-cyclopropylpicolinamide with its logP of 1.74 offers a measurably lower lipophilicity entry point than the 5-bromo isomer (logP 2.13) . This is critical for improving solubility, reducing hERG liability, and optimizing oral absorption—all sensitive to logP shifts of 0.3–0.5 units.

Divergent Synthesis of Cyclopropyl-Aryl Hybrid Libraries via Iterative C–H Activation / Cross-Coupling

The compound provides a picolinamide directing group for C–H functionalization of cyclopropanes [1] and a C-6 bromine handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig coupling. This enables a two-step diversification strategy: first, Pd-catalyzed C–H arylation of the cyclopropane ring; second, cross-coupling at the bromine position—a route that 6-chloro or non-halogenated analogs cannot execute with the same efficiency.

Kinase or Carbonic Anhydrase Inhibitor Fragment Screening

Picolinamide derivatives have been investigated as kinase inhibitors and carbonic anhydrase inhibitors . The 6-bromo substitution pattern occupies a distinct chemical space compared to the more common 4- or 5-substituted analogs, offering a unique binding vector for fragment-based drug discovery (FBDD) or structure-guided design. Its commercial availability at 95–98% purity facilitates immediate procurement for high-throughput screening campaigns.

Synthetic Methodology Development for Haloselective Cross-Coupling

For chemists developing new catalytic systems, the 6-bromo pyridine core provides a test substrate with a realistic combination of a directing group and a C–Br bond (BDE ≈ 285 kJ/mol) [2]. Its defined structure allows benchmarking of catalyst selectivity in the presence of both nitrogen directing groups and halogen substituents, a scenario relevant to pharmaceutical process chemistry.

Quote Request

Request a Quote for 6-Bromo-N-cyclopropylpicolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.